molecular formula C9H11BrZn B6303117 2,4,5-Trimethylphenylzinc bromide CAS No. 151073-74-4

2,4,5-Trimethylphenylzinc bromide

Cat. No.: B6303117
CAS No.: 151073-74-4
M. Wt: 264.5 g/mol
InChI Key: ZTTODZHXVSQLQK-UHFFFAOYSA-M
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Description

2,4,5-Trimethylphenylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that is particularly useful in the formation of carbon-carbon bonds through various coupling reactions. The compound is characterized by the presence of a zinc atom bonded to a bromine atom and a 2,4,5-trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylphenylzinc bromide can be synthesized through the reaction of 2,4,5-trimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of the organozinc compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the precise control of reaction conditions, leading to higher yields and improved safety. The use of continuous flow technology also enables the recycling of solvents and reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylphenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding 2,4,5-trimethylphenyl alcohol.

    Reduction: It can be reduced to form 2,4,5-trimethylbenzene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.

Major Products

    Oxidation: 2,4,5-Trimethylphenyl alcohol.

    Reduction: 2,4,5-Trimethylbenzene.

    Substitution: Various substituted 2,4,5-trimethylphenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2,4,5-Trimethylphenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trimethylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as transmetalation, where the zinc atom is replaced by another metal, or nucleophilic addition, where the organozinc compound adds to an electrophilic substrate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Similar structure but lacks the methyl groups.

    2,4,6-Trimethylphenylzinc bromide: Similar structure but with a different substitution pattern.

    2,4,5-Trimethylphenylmagnesium bromide: Similar reactivity but contains magnesium instead of zinc.

Uniqueness

2,4,5-Trimethylphenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the three methyl groups can provide steric hindrance, affecting the compound’s behavior in various synthetic applications.

Properties

IUPAC Name

bromozinc(1+);1,2,4-trimethylbenzene-5-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTODZHXVSQLQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C([C-]=C1)C)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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